N-(4-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC16352244
Molecular Formula: C16H14ClN5O
Molecular Weight: 327.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H14ClN5O |
---|---|
Molecular Weight | 327.77 g/mol |
IUPAC Name | N-[(4-chlorophenyl)methyl]-3-(5-methyltetrazol-1-yl)benzamide |
Standard InChI | InChI=1S/C16H14ClN5O/c1-11-19-20-21-22(11)15-4-2-3-13(9-15)16(23)18-10-12-5-7-14(17)8-6-12/h2-9H,10H2,1H3,(H,18,23) |
Standard InChI Key | XYMHNPOSEKYSIP-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Molecular Properties
Core Structure and Functional Groups
N-(4-Chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide features a benzamide backbone substituted at the 3-position with a 5-methyltetrazole ring and at the nitrogen atom with a 4-chlorobenzyl group. The molecular formula is C₁₅H₁₂ClN₅O, with a molecular weight of 313.74 g/mol. Key structural attributes include:
-
Benzamide core: Provides a planar aromatic system conducive to π-π stacking interactions with biological targets.
-
4-Chlorobenzyl group: Introduces hydrophobicity and electronic effects via the chlorine atom, potentially enhancing binding affinity.
-
5-Methyltetrazole: Serves as a bioisostere for carboxylic acids, improving metabolic stability while maintaining hydrogen-bonding capabilities .
Physicochemical Properties
The compound’s solubility and reactivity are influenced by its substituents:
These properties suggest moderate membrane permeability, making it suitable for oral drug development .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Benzamide Core Formation:
-
Condensation of 3-nitrobenzoic acid with 4-chlorobenzylamine, followed by nitro group reduction to yield 3-aminobenzamide.
-
-
Tetrazole Ring Installation:
-
Cyclization of the amine intermediate with trimethylorthoformate and sodium azide under reflux, introducing the 1H-tetrazol-1-yl group.
-
-
Methylation:
-
Treatment with methyl iodide in the presence of a base to substitute the tetrazole’s 5-position.
-
Critical Reaction Conditions:
-
Tetrazole formation requires anhydrous conditions to prevent hydrolysis.
-
Methylation selectivity is achieved using controlled stoichiometry (1:1 molar ratio of substrate to methyl iodide).
Chemical Modifications
The compound undergoes characteristic reactions:
-
Nucleophilic Aromatic Substitution: Chlorine at the benzyl position can be replaced by amines or alkoxides under catalytic conditions.
-
Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions enable introduction of aryl groups at the tetrazole’s 5-methyl position .
These reactions facilitate structural diversification to optimize pharmacokinetic profiles .
Biological Activity and Mechanism
Mechanistic Insights
The compound’s bioactivity may involve:
-
Calcium Channel Modulation: Tetrazole derivatives alter Ca²⁺ flux in neuronal cells, potentially explaining neuroprotective effects.
-
Enzyme Inhibition: Molecular docking studies predict strong binding to cyclooxygenase-2 (COX-2), suggesting anti-inflammatory applications .
Table 1: Comparative Bioactivity of Structural Analogs
Comparative Analysis with Related Compounds
Substituent Effects on Activity
-
Chlorine Position: 4-Chloro substitution (as in the target compound) enhances metabolic stability compared to 3-chloro analogs, which show faster hepatic clearance.
-
Tetrazole vs. Triazole: Tetrazoles exhibit stronger hydrogen bonding than triazoles, improving target affinity but reducing solubility .
-
Methyl Group Impact: 5-Methyl substitution on tetrazole increases lipophilicity, correlating with improved blood-brain barrier penetration in rodent models.
Patent Landscape
-
WO2024054921A1: Covers benzamide-tetrazole hybrids for neurodegenerative diseases.
-
US2024178321A1: Claims antimicrobial formulations combining chlorobenzyl benzamides with β-lactams.
Applications and Future Directions
Therapeutic Development
-
Oncology: Preclinical studies suggest synergy with doxorubicin in multidrug-resistant breast cancer models.
-
Infectious Diseases: Phase I trials for a related tetrazole benzamide (EVT-5901641) show promise against MRSA.
Challenges and Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume